2-(4-Fluorophenyl)indoline
Overview
Description
2-(4-Fluorophenyl)indoline is a chemical compound that belongs to the indoline family, characterized by a fused benzene and pyrrole ring structure. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Scientific Research Applications
2-(4-Fluorophenyl)indoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
2-(4-Fluorophenyl)indoline, as an indole derivative, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, while others may act as agonists or antagonists at receptor sites .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. Indole is a signaling molecule produced by both bacteria and plants, and its derivatives have been found to influence several pathways, including those involved in inflammation and oxidative stress . .
Pharmacokinetics
A study on similar indoline derivatives as multifunctional neuroprotective agents showed significant protective effects against h2o2-induced death of raw 2647 cells . This suggests that these compounds may have good bioavailability and can effectively reach their target sites.
Result of Action
Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of this compound, like other indole derivatives, can be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, temperature, and the specific characteristics of the target cells or tissues can all impact the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Indoline derivatives, including 2-(4-Fluorophenyl)indoline, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These interactions often involve binding with high affinity to enzymes, proteins, and other biomolecules .
Cellular Effects
Indoline derivatives have been shown to exert significant protective effects against H2O2-induced death of RAW 264.7 cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indoline derivatives have been shown to have significant protective effects against H2O2-induced death of RAW 264.7 cells , suggesting potential stability and long-term effects on cellular function.
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. One study has shown that an indoline derivative could be administered into zebrafish by static immersion or mice by intraperitoneal injection and visualizes the active disruption of their blood-brain barrier .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Indole, a related compound, is known to be metabolized by gut microorganisms from tryptophan . This suggests that this compound may also be involved in similar metabolic pathways.
Transport and Distribution
The indoline structure is known to interact with the amino acid residues of proteins by hydrophobic manner, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
The localization of proteins, which can be influenced by indoline derivatives, is crucial for understanding various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)indoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed cyclization of N-aryl-2-alkynylanilines. This reaction proceeds under mild conditions and provides good yields of the desired indoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: Hydrogenated indoline derivatives.
Substitution: Halogenated indoline compounds.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindoline: Lacks the fluorine atom, resulting in different chemical properties.
2-(4-Chlorophenyl)indoline: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
2-(4-Methylphenyl)indoline: The presence of a methyl group alters its chemical behavior and applications.
Uniqueness
2-(4-Fluorophenyl)indoline is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOTVARVLBUZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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